7-Oxodehydroabietic acid

Vue d'ensemble

Description

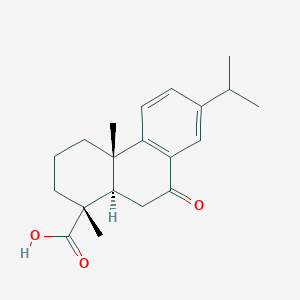

L’acide 7-oxodéhydroabietique est un composé organique dérivé de l’acide abiétique, un acide résinique naturel présent dans les pins. C’est un acide résinique diterpénique de formule moléculaire C20H26O3 et de masse moléculaire 314,42 g/mol . Ce composé est connu pour son aspect solide cristallin blanc et possède diverses applications dans les domaines de la chimie, de la biologie et de l’industrie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide 7-oxodéhydroabietique peut être synthétisé par oxydation de l’acide déhydroabietique. Le procédé implique généralement l’utilisation d’oxydants tels que le permanganate de potassium ou le trioxyde de chrome dans des conditions contrôlées . La réaction est effectuée dans un solvant organique comme l’acétone ou le dichlorométhane, et le produit est purifié par recristallisation.

Méthodes de production industrielle : La production industrielle de l’acide 7-oxodéhydroabietique implique l’extraction de l’acide déhydroabietique de la colophane ou de l’huile de colophane, suivie de son oxydation. L’acide déhydroabietique extrait est soumis à des réactions d’oxydation utilisant des oxydants et des solvants à l’échelle industrielle. Le produit final est ensuite purifié et cristallisé pour obtenir de l’acide 7-oxodéhydroabietique de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 7-oxodéhydroabietique subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés plus oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un groupe alcool.

Substitution : Le composé peut subir des réactions de substitution au niveau du cycle aromatique ou du groupe acide carboxylique.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d’hydrogène dans des solvants tels que l’acétone ou le dichlorométhane.

Réduction : Borohydrure de sodium ou hydrure de lithium et d’aluminium dans des solvants tels que l’éthanol ou le tétrahydrofurane.

Substitution : Agents halogénants, agents nitrants et agents sulfonants dans diverses conditions.

Principaux produits formés :

Oxydation : Formation de dérivés plus oxydés tels que l’acide 7,15-dioxodéhydroabietique.

Réduction : Formation de l’acide 7-hydroxydéhydroabietique.

Substitution : Formation de dérivés halogénés, nitrés ou sulfonés.

Applications De Recherche Scientifique

L’acide 7-oxodéhydroabietique a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme matière première pour la synthèse de divers composés organiques et comme réactif dans les réactions organiques.

Médecine : En cours d’investigation pour ses propriétés anti-inflammatoires et antimicrobiennes potentielles.

Industrie : Utilisé comme composant dans la formulation de revêtements, d’adhésifs et d’autres produits industriels.

Mécanisme D'action

Le mécanisme d’action de l’acide 7-oxodéhydroabietique implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut interférer avec l’activité endocrine des insectes, affectant leur croissance et leur développement . Les propriétés antimicrobiennes du composé sont attribuées à sa capacité à perturber les membranes cellulaires microbiennes et à inhiber les processus enzymatiques essentiels .

Comparaison Avec Des Composés Similaires

L’acide 7-oxodéhydroabietique est unique en raison de sa structure et de ses groupes fonctionnels spécifiques. Parmi les composés similaires, on peut citer :

Acide déhydroabietique (CAS#1740-19-8) : Le précurseur de l’acide 7-oxodéhydroabietique, qui diffère par la présence d’un groupe cétone dans ce dernier.

Acide 15-hydroxydéhydroabietique (CAS#54113-95-0) : Structure similaire avec un groupe hydroxyle supplémentaire.

Acide 7alpha,15-dihydroxydéhydroabietique (CAS#155205-64-4) : Contient deux groupes hydroxyle à des positions différentes.

Acide 15-hydroxy-7-oxodéhydroabietique (CAS#95416-25-4) : Contient à la fois un groupe hydroxyle et un groupe cétone.

Ces composés partagent des structures de base similaires mais diffèrent par leurs groupes fonctionnels, ce qui conduit à des variations dans leurs propriétés chimiques et biologiques.

Propriétés

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWJSDLNPCSSNW-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075074 | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18684-55-4 | |

| Record name | 7-Oxodehydroabietic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18684-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxodehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-OXODEHYDROABIETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8PNL8FLID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)